Letrozole-d4 (major)
Overview
Description
Synthesis Analysis
Letrozole and its derivatives, including Letrozole-d4, can be synthesized through various chemical reactions, involving key steps that ensure its high selectivity and potency as an aromatase inhibitor. A promoted route to synthesizing letrozole has been introduced, utilizing chlorobenzonitrile as reactants, which improves the preparation of letrozole acetate. This method is cheap, easy to operate, and has instructional significance for industrial production and experimental teaching (Fan, 2012).
Molecular Structure Analysis
The molecular structure and geometry of letrozole have been extensively studied, revealing insights into its stability, spectral properties, quantum mechanical properties, and intramolecular electron transfer properties. These studies utilize computational tools to search for stable conformers and understand the compound's reactivity descriptors and activity sites toward electrophilic and nucleophilic attacks (Almuqrin et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving letrozole demonstrate its ability to form self-assemblies with graphene sheets and fullerenes, leading to enhancements in non-linear optical properties and surface-enhanced Raman spectra. The electronic absorption behavior and global chemical reactivity descriptors of letrozole provide valuable information about its reactivity and stability (Almuqrin et al., 2020).
Scientific Research Applications
Application in Bioequivalence Studies
A study by Vanol et al. (2016) demonstrated the use of letrozole-d4 in bioequivalence studies. The researchers developed a sensitive ultra performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method for determining letrozole in human plasma, using letrozole-d4 as an internal standard. This method was successfully applied to a bioequivalence study of letrozole in healthy postmenopausal women (Vanol et al., 2016).
Use in Pharmacokinetic Studies
Similarly, Song et al. (2012) used d4-letrozole as an internal standard in a study to investigate the pharmacokinetics of letrozole in healthy postmenopausal Chinese women. The study involved a rapid, selective, and sensitive liquid chromatography–tandem mass spectrometric method in negative ionization mode to determine letrozole in human plasma (Song et al., 2012).
Letrozole in Assisted Reproduction
A systematic review and meta-analysis by Requena et al. (2008) on the use of letrozole in assisted reproduction highlighted its wide application in this field. Letrozole is primarily used as an aromatase inhibitor to induce ovulation, particularly beneficial in cases like polycystic ovary syndrome (PCOS) (Requena et al., 2008).
Letrozole in Female Infertility
Yang et al. (2021) focused on the applications and mechanisms of letrozole in treating female infertility. The study provides insights into the efficacy and safety of letrozole in various infertility settings, particularly emphasizing its role in ovulation induction (Yang et al., 2021).
Mechanism of Action
Target of Action
Letrozole-d4, also known as Letrozole-d4 (major), primarily targets the enzyme aromatase . Aromatase is responsible for the conversion of androgens into estrogens, a process known as aromatization . This enzyme plays a crucial role in the biosynthesis of estrogen, which is a key hormone in various physiological processes .
Mode of Action
Letrozole-d4 is a non-steroidal type II aromatase inhibitor . It works by binding to the heme group of the aromatase enzyme, thereby inhibiting its action . This competitive inhibition prevents the conversion of androgens to estrogen . As a result, it leads to a reduction in uterine weight and elevated leuteinizing hormone .
Biochemical Pathways
Letrozole-d4 affects several biochemical pathways. It has been found to modify the expression of fibrosis-related genes in hepatocytes, including YAP, CTGF, TGF-β, and CYP26A1 . The mechanisms involved the inhibition of the Yap-Ctgf profibrotic pathway following a decrease in retinoic acid levels in the hepatocytes caused by suppression of the hepatic retinol dehydrogenase, Hsd17b13 and activation of the retinoic acid hydrogenase, Cyp26a1 .
Pharmacokinetics
Letrozole-d4 is rapidly and completely absorbed following oral administration, with a mean absolute bioavailability of 99.9% . It is extensively distributed to tissues . The elimination half-life of Letrozole-d4 is approximately 2 days , indicating a long duration of action. It is metabolized in the liver via CYP3A4 and 2A6 to an inactive carbinol metabolite . About 90% of the drug is excreted in the urine .
Result of Action
The primary result of Letrozole-d4’s action is the significant reduction in plasma estrogen levels . By inhibiting the action of the enzyme aromatase, Letrozole-d4 effectively blocks the production of estrogen . This leads to a decrease in the stimulation of estrogen-dependent tissues, such as in the case of estrogen-dependent breast cancers .
Action Environment
The efficacy and stability of Letrozole-d4 can be influenced by various environmental factors. For instance, it has been shown to be effective only in post-menopausal women, in whom estrogen is produced predominantly in peripheral tissues and a number of sites in the brain . In pre-menopausal women, the main source of estrogen is from the ovaries, and Letrozole-d4 is ineffective . Furthermore, factors such as the patient’s liver function can impact the drug’s pharmacokinetics and overall effectiveness .
Safety and Hazards
Future Directions
Letrozole has been used in a wide range of infertility settings. It has been more than 20 years since the initial clinical trial of letrozole for ovulation induction . A deeper understanding of the reproductive neuroendocrine network governing hypothalamic gonadotropin-releasing hormone release can offer novel therapeutic targets for the treatment of female subfertility .
properties
IUPAC Name |
4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJKCIUCZWXJDR-NMRLXUNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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